REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:5]=1[CH2:6][NH2:7]>[OH-].[Na+]>[CH3:2][O:3][C:4]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:5]=1[CH2:6][NH2:7] |f:0.1,2.3|
|
Name
|
|
Quantity
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12 g
|
Type
|
reactant
|
Smiles
|
Cl.COC1=C(CN)C=CC(=C1)OC
|
Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
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the mixture is extracted with 125 ml of ethyl acetate
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Type
|
DRY_WITH_MATERIAL
|
Details
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The organic layer is dried over anhydrous sodium sulfate
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Name
|
|
Type
|
product
|
Smiles
|
COC1=C(CN)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |